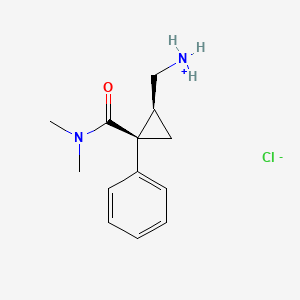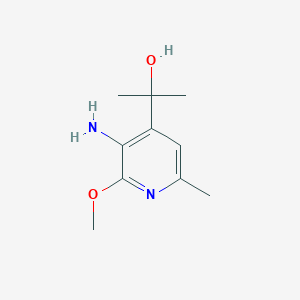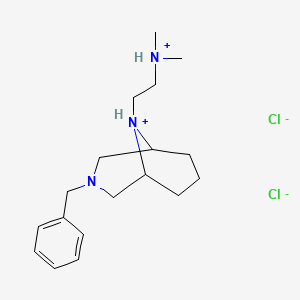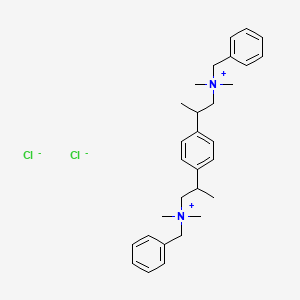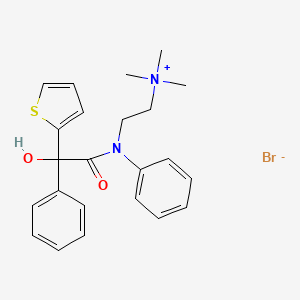
Ammonium, (2-(alpha-hydroxy-alpha,N-diphenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (2-(alpha-hydroxy-alpha,N-diphenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications, particularly in the fields of chemistry, biology, and medicine. This specific compound is characterized by the presence of a thiophene ring, a hydroxy group, and a diphenylacetamido moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(alpha-hydroxy-alpha,N-diphenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide typically involves the following steps:
Formation of the thiopheneacetamido intermediate: This step involves the reaction of thiophene-2-carboxylic acid with diphenylamine in the presence of a dehydrating agent such as thionyl chloride to form the thiopheneacetamido intermediate.
Introduction of the hydroxy group: The intermediate is then reacted with a suitable hydroxy-containing reagent, such as ethylene glycol, under acidic conditions to introduce the hydroxy group.
Quaternization: The final step involves the reaction of the hydroxy-containing intermediate with trimethylamine and a bromide source, such as methyl bromide, to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: These are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final pure compound.
化学反応の分析
Types of Reactions
Ammonium, (2-(alpha-hydroxy-alpha,N-diphenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or thiolates in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ammonium salts.
科学的研究の応用
Ammonium, (2-(alpha-hydroxy-alpha,N-diphenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of disinfectants and surfactants.
作用機序
The mechanism of action of this compound involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This results in leakage of cellular contents and ultimately cell death. The thiophene and diphenylacetamido moieties contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use as a surfactant and in DNA extraction protocols.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst.
Uniqueness
Ammonium, (2-(alpha-hydroxy-alpha,N-diphenyl-2-thiopheneacetamido)ethyl)trimethyl-, bromide is unique due to the presence of the thiophene ring and diphenylacetamido moiety, which enhance its chemical reactivity and biological activity compared to other quaternary ammonium compounds.
特性
CAS番号 |
26196-26-9 |
|---|---|
分子式 |
C23H27BrN2O2S |
分子量 |
475.4 g/mol |
IUPAC名 |
2-(N-(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)anilino)ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C23H27N2O2S.BrH/c1-25(2,3)17-16-24(20-13-8-5-9-14-20)22(26)23(27,21-15-10-18-28-21)19-11-6-4-7-12-19;/h4-15,18,27H,16-17H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
JQCKJYONZDXURO-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCN(C1=CC=CC=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/structure/B13745221.png)

![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
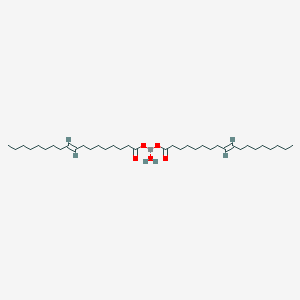
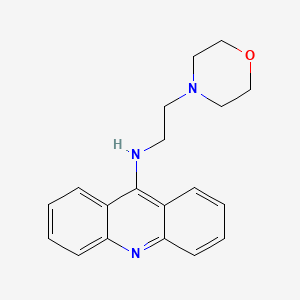
![4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13745250.png)
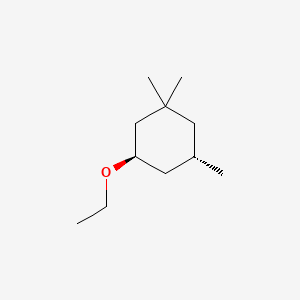

![2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol](/img/structure/B13745260.png)
